molecular formula C15H17N3O3S B2550880 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034272-26-7

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2550880
CAS No.: 2034272-26-7
M. Wt: 319.38
InChI Key: IKWSJLUOTFAYHT-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyridine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Attachment of the Oxolane Moiety: The oxolane group can be attached through etherification reactions, using oxolane derivatives and suitable catalysts.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

  • **Ox

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-10(2)22-15(17-9)18-13(19)12-4-3-6-16-14(12)21-11-5-7-20-8-11/h3-4,6,11H,5,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWSJLUOTFAYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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